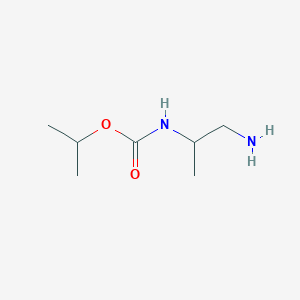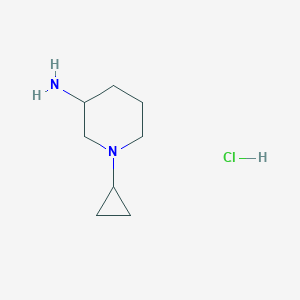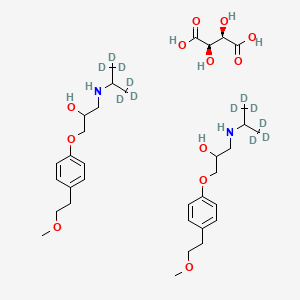
rac Metoprolol-d6 Hemi (+)-Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Metoprolol-d6 Hemi (+)-Tartrate: is a deuterated form of metoprolol, a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Metoprolol-d6 Hemi (+)-Tartrate involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Metoprolol-d6: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form metoprolol-d6.
Formation of Hemi (+)-Tartrate Salt: The metoprolol-d6 is then reacted with (+)-tartaric acid to form the hemi (+)-tartrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and subsequent reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: rac Metoprolol-d6 Hemi (+)-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
rac Metoprolol-d6 Hemi (+)-Tartrate has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the pharmacokinetics of metoprolol, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: It helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions.
Stable Isotope Labeling: It is used in stable isotope labeling studies to trace the fate of the drug in biological systems.
Mécanisme D'action
rac Metoprolol-d6 Hemi (+)-Tartrate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. The molecular targets include beta-1 adrenergic receptors in the heart, leading to:
Decreased Heart Rate: By blocking these receptors, the compound reduces the heart rate.
Reduced Cardiac Output: It decreases the force of contraction, leading to reduced cardiac output.
Lowered Blood Pressure: The overall effect is a reduction in blood pressure, making it useful in treating hypertension.
Comparaison Avec Des Composés Similaires
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness: rac Metoprolol-d6 Hemi (+)-Tartrate is unique due to the presence of deuterium, which provides advantages in research applications, such as improved stability and the ability to trace the compound in biological systems.
Propriétés
Formule moléculaire |
C34H56N2O12 |
|---|---|
Poids moléculaire |
696.9 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |
Clé InChI |
YGULWPYYGQCFMP-MFXGARSWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



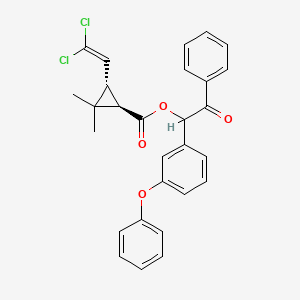

![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
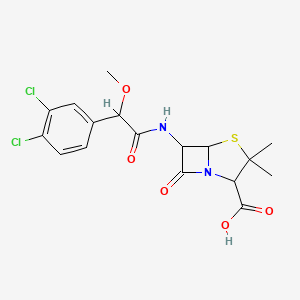
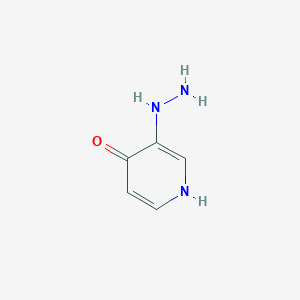
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
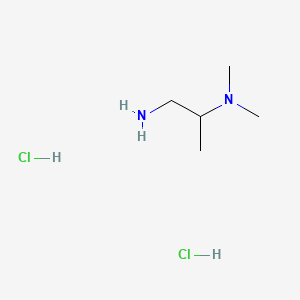
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
